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molecular formula C7H12O4 B158938 Dimethyl methylsuccinate CAS No. 1604-11-1

Dimethyl methylsuccinate

Cat. No. B158938
M. Wt: 160.17 g/mol
InChI Key: NFOQJNGQQXICBY-UHFFFAOYSA-N
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Patent
US05936109

Procedure details

A solution of dimethyl itaconate (158 mg, 1 mmol) and the catalyst (I) (6 mg, 1 mmol, 1 mol %) in degassed methanol (10 ml) was prepared under exclusion of oxygen in a Schlenk flask. After hydrogenation of the mixture overnight at 3.41 MPa (500 psi), the solvent was evaporated to give the 2-methylsuccinic acid dimithyl ester (complete conversion, 11.7% ee, configuration unknown).
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst ( I )
Quantity
6 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])=[CH2:3].O=O>CO>[CH3:11][O:10][C:1](=[O:9])[CH:2]([CH3:3])[CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
catalyst ( I )
Quantity
6 mg
Type
catalyst
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrogenation of the mixture overnight at 3.41 MPa (500 psi), the solvent was evaporated
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC(=O)OC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05936109

Procedure details

A solution of dimethyl itaconate (158 mg, 1 mmol) and the catalyst (I) (6 mg, 1 mmol, 1 mol %) in degassed methanol (10 ml) was prepared under exclusion of oxygen in a Schlenk flask. After hydrogenation of the mixture overnight at 3.41 MPa (500 psi), the solvent was evaporated to give the 2-methylsuccinic acid dimithyl ester (complete conversion, 11.7% ee, configuration unknown).
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst ( I )
Quantity
6 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])=[CH2:3].O=O>CO>[CH3:11][O:10][C:1](=[O:9])[CH:2]([CH3:3])[CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
catalyst ( I )
Quantity
6 mg
Type
catalyst
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrogenation of the mixture overnight at 3.41 MPa (500 psi), the solvent was evaporated
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC(=O)OC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05936109

Procedure details

A solution of dimethyl itaconate (158 mg, 1 mmol) and the catalyst (I) (6 mg, 1 mmol, 1 mol %) in degassed methanol (10 ml) was prepared under exclusion of oxygen in a Schlenk flask. After hydrogenation of the mixture overnight at 3.41 MPa (500 psi), the solvent was evaporated to give the 2-methylsuccinic acid dimithyl ester (complete conversion, 11.7% ee, configuration unknown).
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst ( I )
Quantity
6 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])=[CH2:3].O=O>CO>[CH3:11][O:10][C:1](=[O:9])[CH:2]([CH3:3])[CH2:4][C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
catalyst ( I )
Quantity
6 mg
Type
catalyst
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After hydrogenation of the mixture overnight at 3.41 MPa (500 psi), the solvent was evaporated
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
COC(C(CC(=O)OC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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